

In-Depth Technical Guide to the Spectroscopic Analysis of Carboxy Gliclazide

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Compound of Interest

Compound Name: Carboxy Gliclazide

CAS No.: 38173-52-3

Cat. No.: B601502

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Foreword: Unveiling the Molecular Signature of a Key Gliclazide Metabolite

In the landscape of pharmaceutical analysis, the comprehensive characterization of drug metabolites is as crucial as the study of the parent active pharmaceutical ingredient (API). **Carboxy Gliclazide**, a principal metabolite of the widely prescribed anti-diabetic drug Gliclazide, represents a key analyte in pharmacokinetic, metabolism, and toxicology studies. Its structural elucidation is fundamental to understanding the biotransformation of Gliclazide and ensuring the safety and efficacy of the therapy. This guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural analysis of **Carboxy Gliclazide**. As direct experimental spectra for this specific metabolite are not widely published in the public domain, this document synthesizes information from established spectroscopic principles and data from structurally related compounds to present a robust analytical framework for researchers, scientists, and drug development professionals.

Molecular Profile of Carboxy Gliclazide

Carboxy Gliclazide is the product of the oxidative metabolism of the methyl group on the tolyl moiety of Gliclazide to a carboxylic acid. This biotransformation significantly alters the physicochemical properties of the molecule, primarily increasing its polarity and facilitating its excretion.

Table 1: Physicochemical Properties of **Carboxy Gliclazide**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₉ N ₃ O ₅ S	[1]
Molecular Weight	353.39 g/mol	[2], [3]
CAS Number	38173-52-3	[1]
IUPAC Name	4- ({[(Hexahydrocyclopenta[c]pyrr ol-2(1H)- yl)amino]carbonyl}sulfamoyl)be nzoic acid	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

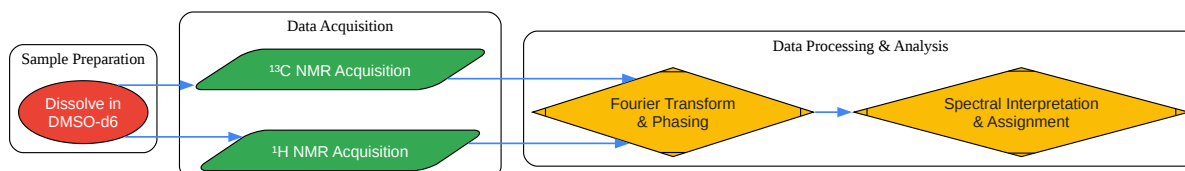
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For **Carboxy Gliclazide**, both ¹H and ¹³C NMR are indispensable for confirming the covalent structure and assigning the specific chemical environments of each atom.

Rationale for Experimental Choices

The selection of a suitable deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for **Carboxy Gliclazide** due to its ability to dissolve polar compounds and the presence of exchangeable protons (from the carboxylic acid and sulfonylurea moieties), which are readily observable in this solvent. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of **Carboxy Gliclazide** in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms, which simplifies the spectrum and enhances sensitivity. A larger number of scans is typically required compared to ¹H NMR.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phasing, and baseline correction.



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Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts for the protons of **Carboxy Gliclazide**. These predictions are based on the analysis of structurally similar compounds, such as sulfamoylbenzoic acid derivatives, and established chemical shift increments.[4]

Table 2: Predicted ¹H NMR Chemical Shifts for **Carboxy Gliclazide** in DMSO-d₆

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment Rationale
Carboxylic Acid (-COOH)	12.0 - 13.0	Broad Singlet	1H	Highly deshielded acidic proton, subject to concentration and temperature effects.
Aromatic (H-2, H-6)	~8.1	Doublet	2H	Ortho to the electron-withdrawing carboxylic acid group.
Aromatic (H-3, H-5)	~7.9	Doublet	2H	Ortho to the electron-withdrawing sulfonyl group.
Sulfonylurea (-SO ₂ NH-)	9.0 - 10.0	Broad Singlet	1H	Exchangeable proton adjacent to the sulfonyl group.
Sulfonylurea (-C(O)NH-)	8.0 - 9.0	Broad Singlet	1H	Exchangeable proton of the urea moiety.
Bicyclic Ring Protons	1.0 - 3.5	Multiplets	11H	Complex overlapping signals of the saturated bicyclic system.

Predicted ¹³C NMR Spectral Data

The predicted ^{13}C NMR chemical shifts are based on known values for benzoic acids and sulfonylureas.

Table 3: Predicted ^{13}C NMR Chemical Shifts for **Carboxy Gliclazide** in DMSO-d_6

Carbon	Predicted Chemical Shift (δ , ppm)	Assignment Rationale
Carboxylic Acid (C=O)	165 - 175	Characteristic shift for a carboxylic acid carbonyl carbon.
Aromatic (C-1)	130 - 135	Quaternary carbon attached to the carboxylic acid group.
Aromatic (C-4)	140 - 145	Quaternary carbon attached to the sulfonyl group.
Aromatic (C-2, C-6)	128 - 132	Aromatic CH carbons ortho to the carboxylic acid.
Aromatic (C-3, C-5)	125 - 129	Aromatic CH carbons ortho to the sulfonyl group.
Sulfonylurea (C=O)	150 - 155	Carbonyl carbon of the urea moiety.
Bicyclic Ring Carbons	20 - 60	Aliphatic carbons of the fused ring system.

Infrared (IR) Spectroscopy: Identifying Functional Groups

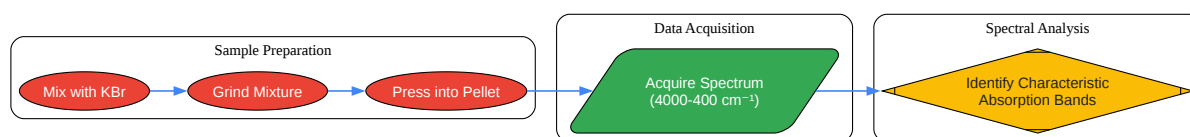
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For **Carboxy Gliclazide**, IR spectroscopy is instrumental in confirming the presence of the key carboxylic acid and sulfonylurea moieties.

Rationale for Experimental Choices

The solid-state analysis using the potassium bromide (KBr) pellet method is a common and effective way to obtain a high-quality IR spectrum for a crystalline powder like **Carboxy Gliclazide**. This method minimizes intermolecular interactions with a solvent that could complicate the spectrum.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

- **Sample Preparation:** Mix 1-2 mg of **Carboxy Gliclazide** with approximately 200 mg of dry, FTIR-grade KBr in an agate mortar.
- **Grinding:** Gently grind the mixture to a fine, homogenous powder.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- **Data Acquisition:** Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm^{-1} .



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Caption: Workflow for FTIR Spectroscopic Analysis.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for **Carboxy Gliclazide**, based on the functional groups present.

Table 4: Predicted Characteristic IR Absorption Bands for **Carboxy Gliclazide**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Type	Notes
Carboxylic Acid O-H	3300 - 2500 (very broad)	Stretch	A hallmark of carboxylic acid dimers.
N-H (Sulfonylurea)	3400 - 3200 (medium)	Stretch	May overlap with the O-H band.
Aromatic C-H	3100 - 3000 (weak)	Stretch	Characteristic of aromatic rings.
Aliphatic C-H	2960 - 2850 (medium)	Stretch	From the bicyclic ring system.
Carboxylic Acid C=O	1710 - 1680 (strong)	Stretch	Position is sensitive to hydrogen bonding.
Sulfonylurea C=O	1700 - 1650 (strong)	Stretch	May appear as a distinct peak or a shoulder on the carboxylic acid C=O band.
Aromatic C=C	1600 - 1450 (medium)	Stretch	A series of bands typical for aromatic rings.
S=O (Sulfonamide)	1350 - 1300 and 1170 - 1150 (strong)	Asymmetric and Symmetric Stretch	Two distinct, strong absorption bands confirming the sulfonyl group.
C-O (Carboxylic Acid)	1320 - 1210 (medium)	Stretch	Coupled with O-H in-plane bending.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

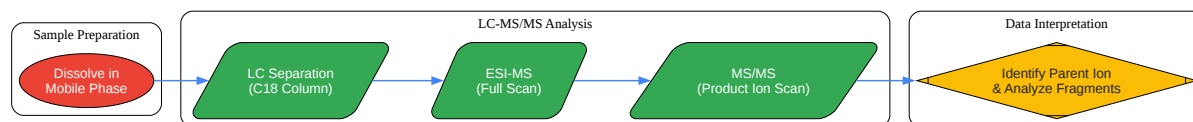
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like **Carboxy Gliclazide**, as it typically produces the protonated molecule $[M+H]^+$ or the deprotonated molecule $[M-H]^-$ with minimal fragmentation in the source.

Rationale for Experimental Choices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing **Carboxy Gliclazide**, especially in complex biological matrices. ESI in both positive and negative ion modes should be explored to determine the optimal ionization conditions. Tandem MS (MS/MS) experiments, where the parent ion is isolated and fragmented, are crucial for detailed structural elucidation.

Experimental Protocol: LC-ESI-MS/MS Analysis

- **Sample Preparation:** Dissolve a small amount of **Carboxy Gliclazide** in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).
- **LC Separation:** Inject the sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
- **MS Detection:** Analyze the eluent using an ESI source coupled to a mass spectrometer. Acquire full scan data in both positive and negative ion modes to identify the parent ion.
- **MS/MS Analysis:** Perform product ion scans on the selected parent ion (e.g., m/z 354 for $[M+H]^+$ or m/z 352 for $[M-H]^-$) to generate a fragmentation spectrum.



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Caption: Workflow for LC-ESI-MS/MS Analysis.

Predicted Mass Spectral Data

The molecular weight of **Carboxy Gliclazide** is 353.39 Da. Therefore, in an ESI-MS experiment, the following ions are expected:

- Positive Ion Mode: $[M+H]^+$ at m/z 354.1
- Negative Ion Mode: $[M-H]^-$ at m/z 352.1

The fragmentation of **Carboxy Gliclazide** is expected to follow pathways similar to those of Gliclazide and other sulfonylureas. The primary cleavage sites are the bonds within the sulfonylurea bridge.

Table 5: Predicted Key Fragment Ions in ESI-MS/MS of **Carboxy Gliclazide** ($[M+H]^+$, m/z 354)

Fragment m/z	Proposed Structure/Loss
201	$[\text{HOOC-C}_6\text{H}_4\text{-SO}_2\text{NH}_2 + \text{H}]^+$ (p-carboxybenzenesulfonamide)
184	$[\text{HOOC-C}_6\text{H}_4\text{-SO}_2]^+$
127	$[\text{C}_7\text{H}_{13}\text{N}_2]^+$ (N-amino-hexahydrocyclopenta[c]pyrrolium ion)
110	$[\text{C}_7\text{H}_{12}\text{N}]^+$ (Hexahydrocyclopenta[c]pyrrolium ion)

Conclusion: A Multi-faceted Approach to Structural Confirmation

The structural characterization of **Carboxy Gliclazide** necessitates a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the definitive blueprint of the carbon-hydrogen framework, FTIR offers rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and reveals connectivity through fragmentation patterns. Although publicly available experimental spectra for **Carboxy Gliclazide** are scarce, the principles outlined in this guide, supported by data from analogous structures, provide a robust and scientifically sound framework for its analysis. This comprehensive spectroscopic fingerprint is indispensable for researchers in drug metabolism, pharmacokinetics, and regulatory sciences, ensuring a thorough understanding of Gliclazide's fate in vivo.

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